4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol
CAS No.: 59004-65-8
Cat. No.: VC4968799
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59004-65-8 |
|---|---|
| Molecular Formula | C15H14ClNO |
| Molecular Weight | 259.73 |
| IUPAC Name | 4-chloro-2-(1-phenylethyliminomethyl)phenol |
| Standard InChI | InChI=1S/C15H14ClNO/c1-11(12-5-3-2-4-6-12)17-10-13-9-14(16)7-8-15(13)18/h2-11,18H,1H3 |
| Standard InChI Key | ZSMSDVYTRZIQCV-LICLKQGHSA-N |
| SMILES | CC(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)Cl)O |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the Schiff base family, formed via the condensation of an aldehyde and an amine. Its IUPAC name, 4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol, reflects its substituents:
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A chlorine atom at the 4-position of the phenolic ring.
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An (E)-configured imine group derived from 1-phenylethylamine.
The planar imine bond (C=N) and aromatic systems contribute to its stability and ability to coordinate metal ions. The E-configuration ensures minimal steric hindrance, favoring interactions with biological targets or metal centers .
Table 1: Key Structural and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClNO |
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | 4-Chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol |
| Functional Groups | Phenolic -OH, Imine (C=N) |
Synthesis and Characterization
Synthetic Methodology
The compound is synthesized via a condensation reaction between 4-chlorosalicylaldehyde and 1-phenylethylamine in ethanol under reflux conditions . The reaction proceeds as follows:
Key Reaction Parameters
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Solvent: Ethanol (50–100 mL per 0.1 mol substrate).
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Time: 3–6 hours under reflux (70–80°C).
Characterization Techniques
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FTIR Spectroscopy:
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NMR Spectroscopy:
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Melting Point: 130–140°C (decomposition observed at higher temperatures) .
Physical and Chemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar organic solvents (e.g., ethanol, DMSO) but is insoluble in water. Its stability under acidic conditions is limited due to imine hydrolysis, whereas it remains stable in neutral or basic environments .
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Solubility in Ethanol | 25 mg/mL |
| Stability in Acidic Media | Hydrolyzes to aldehyde/amine |
| Decomposition Temperature | >200°C |
Reactivity
The imine group acts as a Lewis base, enabling coordination with transition metals (e.g., Cu²⁺, Zn²⁺). This property is exploited in synthesizing metal complexes with enhanced bioactivity .
Biological Activities
Antimicrobial Properties
Studies on structurally similar Schiff bases demonstrate broad-spectrum antimicrobial activity:
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Bacterial Strains: E. coli (MIC: 12.5 µg/mL), S. aureus (MIC: 25 µg/mL) .
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Fungal Strains: C. albicans (MIC: 50 µg/mL) .
The chloro substituent enhances membrane permeability, while the imine group disrupts microbial enzyme systems.
Applications and Future Directions
Pharmaceutical Development
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Antimicrobial Agents: Potential use in topical formulations or wound dressings.
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Chemotherapeutic Adjuvants: Metal complexes for targeted cancer therapy .
Material Science
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Sensor Development: Fluorescent Schiff bases for metal ion detection.
Table 3: Comparative Bioactivity of Schiff Base Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| Target Compound | 12.5–50 | 45 |
| Cu(II) Complex | 6.25–25 | 28 |
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